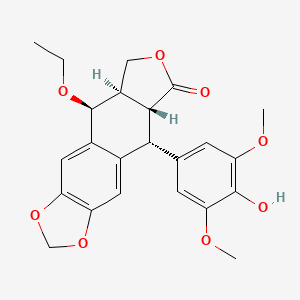
Deglucopyranosyl Ethoxy Etoposide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deglucopyranosyl Ethoxy Etoposide is a derivative of etoposide, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is synthesized by modifying the etoposide molecule to enhance its pharmacological properties, such as solubility and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deglucopyranosyl Ethoxy Etoposide involves several steps, starting from the parent compound, etoposide. The process typically includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Deglucopyranosyl Ethoxy Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential use in different therapeutic applications .
Applications De Recherche Scientifique
Deglucopyranosyl Ethoxy Etoposide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and the effects of glycosylation on drug properties. In biology and medicine, it is investigated for its potential to treat various cancers, including lung, testicular, and ovarian cancers . The compound is also explored for its use in targeted drug delivery systems and as a component of combination therapies .
Mécanisme D'action
The mechanism of action of Deglucopyranosyl Ethoxy Etoposide involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a complex with DNA and topoisomerase II, the compound induces breaks in double-stranded DNA, preventing the repair process and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent chemotherapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Deglucopyranosyl Ethoxy Etoposide include other derivatives of etoposide, such as etoposide phosphate and etoposide lipid emulsion. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: What sets this compound apart is its enhanced solubility and bioavailability, which improve its therapeutic efficacy and reduce side effects. This makes it a valuable addition to the arsenal of chemotherapeutic agents, offering new possibilities for cancer treatment .
Propriétés
Formule moléculaire |
C23H24O8 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(5S,5aR,8aR,9R)-5-ethoxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O8/c1-4-28-22-13-8-16-15(30-10-31-16)7-12(13)19(20-14(22)9-29-23(20)25)11-5-17(26-2)21(24)18(6-11)27-3/h5-8,14,19-20,22,24H,4,9-10H2,1-3H3/t14-,19+,20-,22+/m0/s1 |
Clé InChI |
XWWKNDVCCMQSIV-COWZOJLOSA-N |
SMILES isomérique |
CCO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES canonique |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
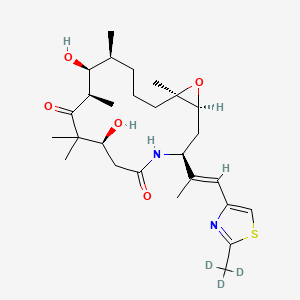
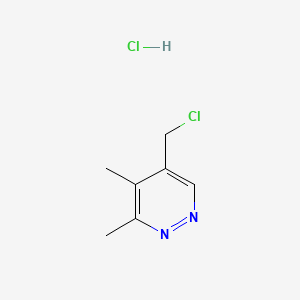
![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
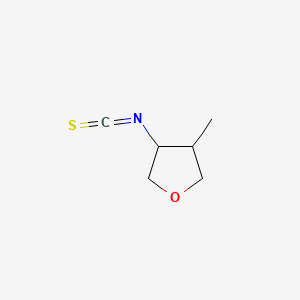
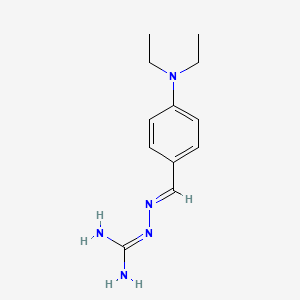
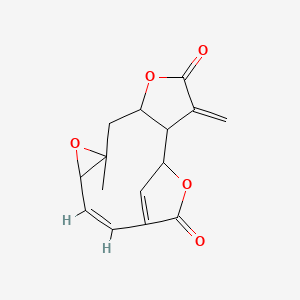
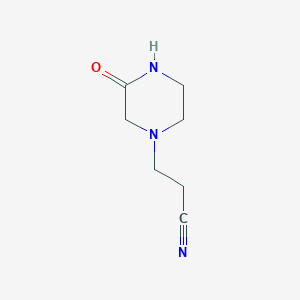



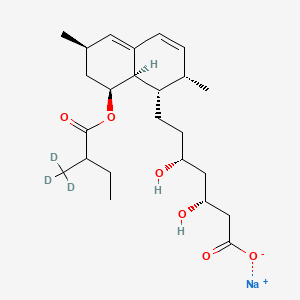
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)

